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Compound of Interest

Dimethyl (2-
Compound Name:
oxopropyl)phosphonate

Cat. No.: B104374

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl (2-oxopropyl)phosphonate (CAS No: 4202-14-6), a versatile reagent in organic
synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols
and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Dimethyl (2-oxopropyl)phosphonate.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

3.799 d 11.2 (JP-H) 6H, 2 x -OCH3

3.124 d 22.7 (JP-H) 2H, -CH2-

2.325 s - 3H, -C(O)CH3

Solvent: CDCI3
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Table 2: 13C NMR Spectroscopic Data (Predicted and
Comparative)

While a definitive, published 13C NMR spectrum with explicit peak assignments for Dimethyl
(2-oxopropyl)phosphonate was not found in the immediate search, data for the closely
related Dimethyl (1-diazo-2-oxopropyl)phosphonate shows signals at 189.8 (C=0), 53.6, 53.5 (-
OCH3), and 27.1 (-CH3) ppm[1]. Based on the structure of Dimethyl (2-
oxopropyl)phosphonate, the following assignments are predicted:

Chemical Shift (6) ppm (Predicted) Assignment
~200 C=0

~53 -OCH3

~38 (doublet) -CH2-

~30 -C(O)CH3

Table 3: 31P NMR Spectroscopic Data

A definitive 31P NMR chemical shift for Dimethyl (2-oxopropyl)phosphonate was not
explicitly found in the searched literature. However, for the related compound, Diethyl (1-diazo-
2-oxopropyl)phosphonate, a 31P NMR chemical shift of 11.02 ppm has been reported[2]. The
chemical shift for the title compound is expected to be in a similar region.

Table 4: Infrared (IR) Spectroscopy Peak List

The following characteristic absorption bands are observed in the IR spectrum of Dimethyl (2-

oxopropyl)phosphonate:
Wavenumber (cm-1) Intensity Assignment
~1715 Strong C=0 (Ketone) stretching
~1250 Strong P=0 stretching
~1030 Strong P-O-C stretching
~2950 Medium C-H (aliphatic) stretching
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Table 5: Mass Spectrometry (MS) Data

The mass spectrum of Dimethyl (2-oxopropyl)phosphonate is characterized by the following
major fragments:

m/z Relative Intensity Proposed Fragment
166 Moderate [M]+ (Molecular lon)

124 High [M - C2H20]+

109 High [P(O)(OCH3)2]+

94 High [M - C2H20 - OCH3 - H]+
79 Moderate [P(O)(OH)2]+

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Dimethyl (2-oxopropyl)phosphonate is prepared in an appropriate deuterated
solvent, typically chloroform-d (CDCI3), at a concentration of approximately 5-10 mg/mL. The
solution is transferred to a 5 mm NMR tube.

e 1H NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or
higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise
ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard (0.00 ppm).

¢ 13C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz
or higher. Proton decoupling is employed to simplify the spectrum. Chemical shifts are
referenced to the solvent peak (e.g., CDCI3 at 77.16 ppm).

e 31P NMR: Spectra are recorded on a spectrometer equipped with a phosphorus probe,
typically at a frequency of 121 MHz or higher. Chemical shifts are reported in ppm relative to
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an external standard of 85% phosphoric acid (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of neat Dimethyl (2-oxopropyl)phosphonate, which is a liquid at room
temperature, is typically recorded using one of the following methods:

e Neat (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to
create a thin film.

» Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the
ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the
empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source.

A dilute solution of Dimethyl (2-oxopropyl)phosphonate in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the
solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity
column). The eluting compound enters the mass spectrometer, where it is ionized by a 70 eV
electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole).

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic
analysis of Dimethyl (2-oxopropyl)phosphonate.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Key Fragmentation Pathways of Dimethyl (2-oxopropyl)phosphonate
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Caption: A diagram showing the major fragmentation pathways in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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